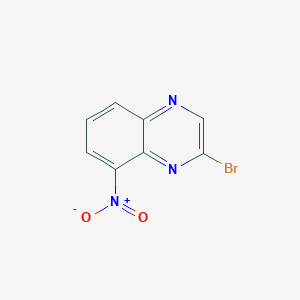

2-Bromo-8-nitroquinoxaline

Description

Evolution of Quinoxaline (B1680401) Chemistry and its Derivative Classes in Academic Inquiry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, has been a cornerstone of chemical research for decades. rsc.orgipp.pt Initially, synthetic strategies were often classical, yielding moderate outputs. mtieat.org However, the advent of organometallic chemistry and transition metal-based catalysts has revolutionized the synthesis of quinoxaline derivatives, allowing for milder reaction conditions and significantly improved yields. mtieat.org This has led to the generation of a vast library of quinoxaline scaffolds with diverse functionalities. researchgate.net The inherent electron-withdrawing nature of the quinoxaline core, a result of the two nitrogen atoms at the 1 and 4 positions, makes it a valuable building block in various applications, including the development of dyes, fluorescent materials, and organic semiconductors. rsc.org

Significance of Halogen and Nitro Substituents in Heterocyclic Frameworks for Research Applications

The introduction of halogen and nitro groups onto a heterocyclic framework, such as quinoxaline, dramatically influences its electronic properties and reactivity. Halogens, through their inductive electron-withdrawing effect, can modulate the reactivity of the ring system. libretexts.org The specific halogen atom (F, Cl, Br, I) and its position on the ring are critical in fine-tuning the molecule's properties. For instance, the introduction of bromo groups into a quinoxaline skeleton has been shown to enhance its biological activity in certain contexts. researchgate.net

The nitro group, a strong electron-withdrawing group, significantly deactivates the aromatic ring towards electrophilic attack but, crucially, activates it for nucleophilic substitution reactions. libretexts.orgorganic-chemistry.org This property is fundamental to the synthetic utility of nitroaromatic compounds, allowing for the introduction of a wide range of nucleophiles. organic-chemistry.org The bioreduction of the nitro group can also lead to the formation of reactive intermediates, a mechanism that is often implicated in the biological activity of nitro-containing compounds.

Contextualization of 2-Bromo-8-nitroquinoxaline within Advanced Organic Synthesis and Mechanistic Studies

This compound serves as a prime example of a multifunctional scaffold in advanced organic synthesis. The presence of both a bromine atom and a nitro group provides two distinct reactive sites. The bromine at the 2-position is susceptible to nucleophilic displacement, a common reaction for halogens on electron-deficient heterocyclic systems. This allows for the introduction of various substituents at this position, leading to the synthesis of a diverse array of derivatives.

Furthermore, the nitro group at the 8-position profoundly influences the reactivity of the entire quinoxaline system. It activates the ring for nucleophilic aromatic substitution of hydrogen (SNArH), a powerful tool for C-H functionalization. Mechanistic studies involving compounds like this compound are crucial for understanding the intricate details of these substitution reactions, including the role of intermediates like Meisenheimer complexes. organic-chemistry.org

Research Trajectories and Unexplored Avenues in this compound Investigations

While the fundamental reactivity of this compound is conceptually understood, there remain numerous avenues for future research. A significant area of exploration lies in the development of novel catalytic systems for the selective functionalization of this molecule. For instance, palladium-catalyzed cross-coupling reactions at the C-Br bond are a well-established synthetic strategy, but the development of more sustainable and efficient catalytic methods remains an active area of research.

Another promising trajectory is the investigation of the synergistic effects of the bromo and nitro substituents in directing complex reaction cascades. The potential for intramolecular reactions, where one substituent influences the reactivity of the other, could lead to the discovery of novel synthetic methodologies and the creation of unique molecular architectures. Furthermore, computational studies can provide deeper insights into the electronic structure and reactivity of this compound, guiding the design of future experiments and the prediction of its behavior in various chemical environments. dntb.gov.ua

Physicochemical Properties and Spectroscopic Data

The characterization of this compound relies on a combination of physical and spectroscopic data. While specific experimental data for this exact isomer is not widely published, data for related compounds can provide valuable insights.

Interactive Data Table: Estimated Physicochemical Properties of this compound

| Property | Estimated Value |

| Molecular Formula | C₈H₄BrN₃O₂ |

| Molecular Weight | 254.04 g/mol |

| Appearance | Likely a crystalline solid |

| Melting Point | Expected to be relatively high due to its aromatic and polar nature. |

| Solubility | Likely soluble in polar organic solvents like DMF and DMSO. |

Interactive Data Table: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons would appear in the downfield region (likely between 7.5 and 9.0 ppm). The exact chemical shifts and coupling patterns would depend on the specific electronic environment created by the bromo and nitro groups. |

| ¹³C NMR | Aromatic carbons would resonate in the range of 110-160 ppm. The carbons attached to the bromine and nitro groups would show characteristic shifts. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

Structure

3D Structure

Properties

Molecular Formula |

C8H4BrN3O2 |

|---|---|

Molecular Weight |

254.04 g/mol |

IUPAC Name |

2-bromo-8-nitroquinoxaline |

InChI |

InChI=1S/C8H4BrN3O2/c9-7-4-10-5-2-1-3-6(12(13)14)8(5)11-7/h1-4H |

InChI Key |

DMUHEKZUHXGZNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(N=C2C(=C1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 8 Nitroquinoxaline and Analogues

Classical and Modern Condensation Approaches

The formation of the quinoxaline (B1680401) ring system is foundational to the synthesis of 2-Bromo-8-nitroquinoxaline. This is typically achieved through condensation reactions that bring together a 1,2-diamine and a 1,2-dicarbonyl compound.

Synthesis through Ortho-Phenylenediamine and α-Diketone Condensation Principles

The most traditional and widely used method for quinoxaline synthesis involves the condensation of an ortho-phenylenediamine with an α-diketone. chemistrytalk.orgacs.org This reaction is versatile and can be catalyzed by various acids. chemsynthesis.comresearchgate.net The general mechanism involves the initial formation of a diimine intermediate, which then undergoes cyclization and dehydration to afford the quinoxaline ring. The choice of substituted ortho-phenylenediamines and α-diketones allows for the preparation of a wide array of quinoxaline derivatives. masterorganicchemistry.com

For the synthesis of a precursor to this compound, one might start with an appropriately substituted ortho-phenylenediamine. The reaction conditions can vary, with some methods employing catalysts like zinc triflate at room temperature for high yields. researchgate.net

Arylglyoxal Condensation Routes to Substituted Quinoxalines

Arylglyoxals serve as valuable precursors for substituted quinoxalines through condensation reactions. researchgate.netrsc.org These compounds, which are α-ketoaldehydes, can react with ortho-phenylenediamines to form the quinoxaline ring system. Multicomponent reactions involving arylglyoxals have been developed for the efficient synthesis of various heterocyclic compounds. masterorganicchemistry.comyoutube.com The reactivity of the two carbonyl groups in arylglyoxals allows for sequential condensation, leading to the formation of the quinoxaline core.

Role of Oxalic Acid in the Construction of Quinoxaline Scaffolds

Oxalic acid and its derivatives can also be employed in the synthesis of quinoxaline scaffolds. The condensation of ortho-phenylenediamine with oxalic acid can lead to the formation of quinoxaline-2,3-diones. nih.gov Furthermore, oxalic acid has been utilized as an efficient and reusable catalyst for the condensation of 1,2-diamines with α-diketones, providing quinoxaline derivatives in high yields at room temperature. lumenlearning.compressbooks.pub Microwave-assisted synthesis using oxalic acid and ortho-phenylenediamine has also been reported as a green chemistry approach to produce quinoxalines. lumenlearning.com

Strategic Introduction of Bromo and Nitro Functionalities

Once the quinoxaline core is established, the next critical steps involve the introduction of the bromo and nitro groups at the desired positions. The regioselectivity of these electrophilic aromatic substitution reactions is governed by the electronic properties of the quinoxaline ring and any existing substituents.

Direct Bromination Strategies on Quinoxaline Core Structures

Direct bromination of the quinoxaline core can be challenging due to the electron-deficient nature of the diazine ring, which deactivates the molecule towards electrophilic attack. libretexts.org However, bromination can be achieved under specific conditions. Various brominating agents and reaction conditions have been explored to achieve the desired substitution pattern. acs.org The position of bromination is influenced by the directing effects of the nitrogen atoms in the quinoxaline ring and any other substituents present. For instance, the bromination of 8-substituted quinolines, a related heterocyclic system, demonstrates that the substituent at the 8-position significantly influences the regioselectivity of the bromination.

| Starting Material | Brominating Agent | Product(s) | Reference |

| Quinoxaline | Bromine in acetonitrile | Monobromide and dibromide products | libretexts.org |

| 8-Hydroxyquinoline | Bromine in chloroform | 5,7-Dibromo-8-hydroxyquinoline | libretexts.org |

| Pyrrolo[1,2-a]quinoxalines | Tetrabutylammonium tribromide (TBATB) | C3-brominated or C1, C3-dibrominated products | chemistrytalk.org |

Regioselective Nitration Protocols for Quinoxaline Derivatives

The introduction of a nitro group onto the quinoxaline ring is another key step. Regioselective nitration of quinoxaline derivatives has been reported, with the position of nitration being highly dependent on the reaction conditions and the directing effects of existing substituents. For example, the nitration of quinoxalin-2(1H)-ones can occur selectively at the C5 or C7 position of the phenyl ring. In the case of halogenated benzo[c]cinnolines, the nitro group entry is often directed ortho to the halogen atom.

To synthesize this compound, a plausible strategy would involve the nitration of 2-bromoquinoxaline (B1269807) or the bromination of 8-nitroquinoxaline. The directing effects of the bromo group (ortho-, para-directing and deactivating) and the nitro group (meta-directing and deactivating) on the quinoxaline ring system would need to be carefully considered to achieve the desired 8-position for the nitro group and the 2-position for the bromo group.

| Starting Material | Nitrating Agent | Product(s) | Reference |

| Quinoxalin-2(1H)-ones | tert-Butyl nitrite | 7-Nitro and 5-nitro quinoxalin-2(1H)-ones | |

| 3-Aminoquinoxalin-2(1H)-ones | Not specified | 8-Nitro derivatives | lumenlearning.com |

Sequential vs. Convergent Synthesis of Halogenated Nitroquinoxalines

The construction of complex molecules like halogenated nitroquinoxalines can be approached through two primary strategic paradigms: sequential and convergent synthesis.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Sequential | Stepwise modification of a starting material in a linear fashion. | Simpler to plan and execute for shorter syntheses. | Overall yield can be low for multi-step sequences. |

| Convergent | Independent synthesis of key fragments followed by their assembly. | Higher overall yields, greater flexibility and modularity. | May require more complex initial planning. |

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient catalytic methods. These approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents.

Application of Lewis Acid Catalysis (e.g., Zinc Triflate) in Quinoxaline Formation

Lewis acids are effective catalysts for the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds to form the quinoxaline ring system. Zinc triflate (Zn(OTf)₂), a commercially available and relatively non-toxic Lewis acid, has been shown to be an efficient catalyst for this transformation. The zinc ion coordinates to the carbonyl oxygen of the dicarbonyl compound, activating it towards nucleophilic attack by the diamine. This catalysis allows the reaction to proceed under mild conditions, often at room temperature or with gentle heating, and can lead to high yields of the desired quinoxaline products. While specific examples for this compound are not prevalent in the literature, the general applicability of zinc triflate in quinoxaline synthesis suggests its potential utility in the synthesis of this specific analogue, provided the appropriately substituted precursors are available.

Phase Transfer Catalysis in Halogenated Quinoxaline Synthesis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). In the synthesis of halogenated quinoxalines, PTC can be particularly useful for nucleophilic substitution reactions. For instance, a common phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can transport a nucleophile from an aqueous phase to an organic phase where the quinoxaline substrate is dissolved. This enables reactions that would otherwise be slow or require harsh conditions. While direct application to this compound synthesis is not extensively documented, PTC is a well-established method in heterocyclic chemistry for introducing various functional groups, and could be envisioned for the synthesis of precursors or for the derivatization of the target molecule itself.

Mechanochemical and Solvent-Free Methodologies for Sustainable Production

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and sustainable alternative to traditional solvent-based synthesis. In the context of quinoxaline synthesis, mechanochemical methods, such as ball milling, can facilitate the condensation of 1,2-diamines and 1,2-dicarbonyl compounds in the absence of a solvent. These solvent-free or minimal-solvent conditions significantly reduce waste and can lead to shorter reaction times and high yields. The development of mechanochemical routes for the synthesis of halogenated nitroquinoxalines would represent a significant step towards a more environmentally benign production process.

Bi-catalyzed Oxidative Coupling in Heterocyclic Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a high degree of selectivity and operates under mild, environmentally friendly conditions. While specific biocatalysts for the direct synthesis of this compound have not been reported, the broader field of biocatalytic oxidative coupling is relevant to heterocyclic synthesis. Enzymes such as laccases and peroxidases can catalyze the formation of C-C and C-N bonds through oxidative processes. In principle, biocatalytic methods could be developed for the key bond-forming steps in quinoxaline synthesis, offering a green and highly selective alternative to traditional chemical methods. For example, bismuth-catalyzed oxidative coupling of epoxides with ene-1,2-diamines has been reported as a route to quinoxaline derivatives. researchgate.net

Derivatization Strategies for this compound Precursors

A key precursor for the synthesis of this compound would be a bromo- and nitro-substituted o-phenylenediamine. The synthesis of such a precursor could involve several derivatization strategies starting from simpler anilines. For example, the nitration of a commercially available bromoaniline or the bromination of a nitroaniline could be employed. The regioselectivity of these electrophilic aromatic substitution reactions would be a critical factor to consider.

Another important class of precursors are substituted pyridines that can be transformed into the quinoxaline ring system. For instance, 2-amino-3-bromo-5-nitropyridine (B103754) is a commercially available compound that could potentially serve as a building block. nih.gov Its structure allows for selective functionalization and it is commonly employed in cross-coupling reactions. myskinrecipes.com

The following table summarizes some potential precursor derivatization strategies:

| Starting Material | Reagents and Conditions | Product | Relevance to this compound Synthesis |

| 2-Bromoaniline | HNO₃, H₂SO₄ | Nitro-2-bromoanilines | Potential precursors for the diamine component. |

| 4-Nitroaniline | Br₂, Acetic Acid | Bromo-4-nitroanilines | Potential precursors for the diamine component. |

| 2-Aminopyridine | N-Bromosuccinimide (NBS) | 5-Bromo-2-aminopyridine | Intermediate for further functionalization. |

| 5-Bromo-2-aminopyridine | H₂O₂, catalyst | 5-Bromo-2-nitropyridine | A potential building block for quinoxaline synthesis. chemicalbook.com |

Furthermore, derivatization can also be performed on a pre-formed quinoxaline ring. For example, catalytic hydrogenation of a nitroquinoxaline can yield an aminoquinoxaline, which can then undergo various reactions such as nucleophilic substitution. researchgate.net Similarly, the bromine atom on the quinoxaline ring can be a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide range of substituents.

Alkylation Reactions of Nitrogen-Containing Quinoxaline Intermediates

Alkylation reactions are a cornerstone of synthetic organic chemistry, allowing for the introduction of alkyl groups onto a molecule. In the context of quinoxaline chemistry, alkylation can occur at various positions, but N-alkylation is particularly significant for modifying the electronic and steric properties of the heterocyclic ring system. The nitrogen atoms in the quinoxaline ring possess lone pairs of electrons, making them nucleophilic and susceptible to reaction with electrophilic alkylating agents.

Detailed research into the alkylation of substituted quinoxalin-2(1H)-ones has provided valuable insights into these transformations. For instance, the N-alkylation of a bromo-substituted quinoxalin-2(1H)-one derivative has been successfully demonstrated. In one study, 6-bromo-3-methylquinoxalin-2(1H)-one was treated with ethyl chloroacetate (B1199739) in the presence of a base to yield the corresponding N-alkylated product. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen anion of the quinoxalinone attacks the electrophilic carbon of the alkyl halide.

The general conditions for such reactions often involve a polar aprotic solvent, such as dimethylformamide (DMF), and a base to deprotonate the nitrogen atom, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The choice of alkylating agent can vary widely, from simple alkyl halides to more complex electrophiles, allowing for the introduction of a diverse array of functional groups.

While direct N-alkylation of this compound is not extensively documented, the principles derived from related structures are applicable. The presence of the electron-withdrawing nitro and bromo groups would decrease the nucleophilicity of the nitrogen atoms in the quinoxaline ring, potentially requiring more forcing reaction conditions or stronger bases to achieve alkylation.

Table 1: Example of N-Alkylation of a Substituted Quinoxalin-2(1H)-one Derivative

| Starting Material | Reagent | Product |

| 6-bromo-3-methylquinoxalin-2(1H)-one | Ethyl chloroacetate | Ethyl 2-(6-bromo-3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate |

Functional Group Interconversion: Reduction of Nitro Groups to Amino Derivatives

The conversion of a nitro group to an amino group is a fundamental transformation in organic synthesis, particularly in the preparation of aromatic amines which are versatile intermediates for pharmaceuticals and dyes. For nitroquinoxaline derivatives, this reduction is a key step in producing amino-substituted analogues. A variety of methods have been established for the reduction of aromatic nitro compounds, many of which are applicable to the quinoxaline system.

Commonly employed methods can be broadly categorized into catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used and efficient catalyst for this transformation. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. Catalytic hydrogenation is often preferred due to its clean reaction profile, with water being the primary byproduct. However, care must be taken as the catalyst can sometimes effect the reduction of other functional groups or cause dehalogenation, particularly with bromo- and iodo-substituted aromatics. Raney Nickel is another effective catalyst that can sometimes offer better selectivity in cases where dehalogenation is a concern.

Chemical Reduction: A range of metal-based reducing agents can be used to convert nitro groups to amines.

Tin(II) Chloride (SnCl₂): The reduction of aromatic nitro compounds using stannous chloride in an acidic medium (typically concentrated hydrochloric acid) is a classic and reliable method. For example, 6-nitroquinoxaline (B1294896) has been successfully reduced to 6-aminoquinoxaline (B194958) in good yield using tin(II) chloride dihydrate in ethanol. thieme.com This method is generally tolerant of a variety of other functional groups.

Iron (Fe): The use of iron powder in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid (AcOH), is another common and cost-effective method for nitro group reduction. vedantu.comcommonorganicchemistry.com This system generates the active reducing species in situ. The reaction is heterogeneous and often requires heating. commonorganicchemistry.com

Zinc (Zn): Zinc dust can also be employed, often in acidic conditions (like acetic acid) or neutral conditions with a proton source like ammonium chloride (NH₄Cl), to achieve the reduction of nitroarenes. acsgcipr.org

The choice of reducing agent for a specific substrate like this compound would depend on the desired selectivity. For instance, to preserve the bromo substituent, milder conditions or reagents known to be less prone to causing dehalogenation would be selected. Reagents like SnCl₂ or Fe/AcOH are often suitable for such selective reductions.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups to Amines

| Reagent/System | Typical Conditions | Notes |

| H₂ / Pd/C | Ethanol or Ethyl Acetate, H₂ atmosphere | Highly efficient, clean reaction. Potential for dehalogenation of aryl halides. |

| H₂ / Raney Ni | Ethanol, H₂ atmosphere | Alternative to Pd/C, may offer better selectivity against dehalogenation. |

| SnCl₂ · 2H₂O / HCl | Ethanol, Heat | Widely used, good functional group tolerance. thieme.com |

| Fe / HCl or AcOH | Ethanol/Water, Heat | Cost-effective, common industrial method. vedantu.comcommonorganicchemistry.com |

| Zn / AcOH or NH₄Cl | Ethanol, Heat | Effective reducing agent under acidic or neutral conditions. acsgcipr.org |

In-depth Analysis of this compound Reveals Scant Specific Reactivity Data

Consequently, the construction of a detailed article with specific research findings and data tables, as initially requested, cannot be accurately completed at this time. An article based on inferences from related quinoxaline, quinoline (B57606), and other nitro-aromatic systems would be largely speculative and would not meet the required standard of scientific accuracy for this specific compound. Further experimental research focused directly on the reactivity and transformation of this compound is needed to provide the data necessary for a comprehensive review.

Chemical Reactivity and Transformation Studies of 2 Bromo 8 Nitroquinoxaline

Reactions of the Nitro Group

The nitro group at the 8-position of the quinoxaline (B1680401) ring is a key site for chemical modification, primarily through reduction to an amino group. This transformation is a critical step in the synthesis of various functionalized quinoxaline derivatives.

Chemoselective Reduction to Amino-Quinoxalines

The selective reduction of the nitro group in 2-bromo-8-nitroquinoxaline to an amino group, yielding 8-amino-2-bromoquinoxaline, is a common and crucial transformation. This reaction is typically achieved with high chemoselectivity, leaving the bromo substituent intact. A widely used method for this reduction is the use of tin(II) chloride (SnCl2) in an acidic medium. While specific yields for this exact transformation are not extensively documented in readily available literature, the reduction of nitroarenes using SnCl2 is a well-established and efficient method. The general procedure involves dissolving the nitro compound in a suitable solvent, such as ethanol (B145695), and treating it with an excess of tin(II) chloride in the presence of a strong acid like hydrochloric acid.

Another effective method for the reduction of nitro groups in the presence of other reducible functionalities is catalytic hydrogenation. This can be carried out using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. The choice of catalyst and reaction conditions can be tuned to achieve high selectivity for the nitro group reduction.

The resulting 8-amino-2-bromoquinoxaline serves as a valuable intermediate for the synthesis of various substituted quinoxalines. The amino group can undergo a wide range of reactions, including diazotization followed by Sandmeyer-type reactions to introduce various substituents at the 8-position.

| Reagent/Catalyst | Reaction Conditions | Product | Notes |

| Tin(II) chloride (SnCl2) | Acidic medium (e.g., HCl in ethanol) | 8-amino-2-bromoquinoxaline | A common and effective method for selective nitro group reduction. |

| Palladium on Carbon (Pd/C) | Hydrogen atmosphere | 8-amino-2-bromoquinoxaline | A standard catalytic hydrogenation method. |

| Platinum Oxide (PtO2) | Hydrogen atmosphere | 8-amino-2-bromoquinoxaline | Another effective catalyst for hydrogenation. |

Reactions Under Hypoxic or Reductive Conditions

The behavior of this compound under hypoxic (low oxygen) or more general reductive conditions is of interest, particularly in the context of medicinal chemistry and materials science. Nitroaromatic compounds are known to be susceptible to reduction under such conditions, often leading to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.

While specific studies on this compound in hypoxic environments are not extensively detailed in the available literature, the general reactivity pattern of nitroquinoxalines suggests that the nitro group would be the primary site of reduction. The electron-withdrawing nature of the quinoxaline ring system can facilitate this reduction. The resulting amino derivative, 8-amino-2-bromoquinoxaline, possesses altered electronic and steric properties that can influence its biological activity and chemical reactivity.

Ring Transformations and Rearrangements

The quinoxaline scaffold, particularly when functionalized with reactive groups like bromine and a nitro group, can be a substrate for various ring transformations and rearrangements, leading to the formation of more complex heterocyclic systems.

Exploration of Rearrangement Pathways of Nitroquinoxaline Derivatives

While specific rearrangement pathways for this compound itself are not well-documented, rearrangements in related quinoline (B57606) and quinoxaline systems provide insight into potential transformations. For instance, reactions involving nucleophilic substitution or the generation of reactive intermediates can sometimes lead to skeletal rearrangements.

The reduction of the nitro group to an amino group can be a prelude to further cyclization and rearrangement reactions. The resulting 8-amino-2-bromoquinoxaline, with its nucleophilic amino group and the electrophilic carbon bearing the bromine, is primed for intramolecular reactions that could lead to the formation of new ring systems.

Formation of Fused Ring Systems and Polyheterocyclic Structures from this compound

This compound is a valuable starting material for the synthesis of fused ring systems and polyheterocyclic structures. The strategic placement of the bromo and nitro groups allows for sequential or one-pot reactions to build additional rings onto the quinoxaline core.

A key strategy involves the reduction of the nitro group to an amino group, followed by reactions that utilize both the amino group and the bromo substituent. For example, the resulting 8-amino-2-bromoquinoxaline can undergo intramolecular cyclization reactions. Depending on the reaction conditions and the introduction of other reagents, this can lead to the formation of tricyclic and tetracyclic systems.

Furthermore, the bromo group at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various side chains. These side chains can then participate in cyclization reactions with the amino group at the 8-position or other positions on the quinoxaline ring, leading to a diverse array of fused heterocyclic structures. For instance, the reaction of 2-haloquinoxalines with functionalized alkynes, followed by further transformations, can lead to the formation of thieno[2,3-b]quinoxalines and pyrrolo[1,2-a]quinoxalines. rsc.org

| Starting Material | Reaction Sequence | Fused Ring System |

| This compound | 1. Reduction of nitro group. 2. Intramolecular cyclization. | Tricyclic/Tetracyclic Quinoxaline Derivatives |

| 2-Haloquinoxalines | 1. Palladium-catalyzed coupling with alkynes. 2. Cyclization. | Thieno[2,3-b]quinoxalines, Pyrrolo[1,2-a]quinoxalines |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Bromo 8 Nitroquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution and the solid state. For a molecule like 2-Bromo-8-nitroquinoxaline, with a substituted heterocyclic ring system, advanced NMR methods are crucial for assigning proton and carbon signals and understanding its three-dimensional properties.

While 1D ¹H and ¹³C NMR spectra offer initial information, 2D NMR experiments are essential for the complete and unambiguous assignment of the aromatic protons and carbons in the this compound structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. For this compound, HSQC would definitively link each aromatic proton signal to its corresponding carbon signal on the quinoxaline (B1680401) ring, simplifying the assignment process.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is critical for establishing connectivity across multiple bonds (typically 2-3 bonds). It reveals correlations between protons and carbons that are not directly bonded. This is particularly useful for identifying quaternary (non-protonated) carbons, such as C2, C8, C8a, and C4a. For instance, the proton at C3 (H3) would show a correlation to the bromine-bearing C2, and protons on the nitro-substituted ring (H5, H6, H7) would show long-range correlations to the nitro-bearing C8.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, providing through-space correlations rather than through-bond correlations. In a rigid aromatic system like this compound, NOESY can help confirm assignments by showing correlations between adjacent protons, such as H5 and H6, or H6 and H7.

These techniques are paramount for differentiating this compound from its potential isomers (e.g., 3-Bromo-8-nitroquinoxaline or 2-Bromo-5-nitroquinoxaline) by establishing a unique and definitive pattern of connectivity.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton | HSQC Correlation (Directly Bonded Carbon) | Key HMBC Correlations (Carbons 2-3 Bonds Away) |

| H3 | C3 | C2, C4, C4a |

| H5 | C5 | C7, C8a |

| H6 | C6 | C4a, C8 |

| H7 | C7 | C5, C8a |

The study of materials in the solid state can reveal information inaccessible from solution-state NMR, such as the effects of crystal packing and the existence of different crystalline forms (polymorphs). Solid-state NMR (ssNMR), particularly using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), is a powerful method for characterizing the crystalline structure of quinoxaline derivatives. acs.org

For this compound, ¹³C CP-MAS spectra would provide insight into the local molecular environment within the crystal lattice. The chemical shifts observed in the solid state can differ from those in solution due to intermolecular interactions, such as hydrogen bonding or π-stacking. acs.org Furthermore, distinct polymorphs of the compound would present different ssNMR spectra, as the non-equivalent molecular packing in each form would result in unique chemical shifts and relaxation times. chemrxiv.org This makes ssNMR a critical tool for identifying and characterizing different solid forms of the compound, which can have significant impacts on its physical properties.

Mass Spectrometry for Precise Molecular Characterization

Mass spectrometry is a cornerstone of molecular analysis, providing data on the mass-to-charge ratio of ions. High-resolution techniques offer exceptionally precise mass measurements, enabling the determination of elemental composition and aiding in purity assessment.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or more decimal places. This accuracy allows for the calculation of a unique elemental formula. For this compound (C₈H₄BrN₃O₂), HRMS can confirm its molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass.

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks in the mass spectrum for the molecular ion (M⁺) and bromine-containing fragments: an "M" peak corresponding to the ⁷⁹Br isotope and an "M+2" peak of nearly equal intensity corresponding to the ⁸¹Br isotope. Observing this 1:1 isotopic pattern is strong evidence for the presence of a single bromine atom in the molecule.

Table 2: Calculated Exact Masses for this compound Isotopologues

| Ion Formula | Isotope Composition | Calculated Exact Mass (Da) |

| [C₈H₄⁷⁹BrN₃O₂]⁺ | ¹²C₈ ¹H₄ ⁷⁹Br ¹⁴N₃ ¹⁶O₂ | 252.9565 |

| [C₈H₄⁸¹BrN₃O₂]⁺ | ¹²C₈ ¹H₄ ⁸¹Br ¹⁴N₃ ¹⁶O₂ | 254.9545 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. When coupled with a Time-of-Flight (TOF) mass analyzer, the system provides high-resolution mass data for the components separated by the LC column.

This technique is exceptionally useful for assessing the purity of a this compound sample. The LC can separate the target compound from unreacted starting materials, synthetic byproducts (such as isomers), or degradation products. The TOF analyzer then provides an accurate mass measurement for each separated component, allowing for their confident identification. This method ensures that the characterized compound is pure and free from confounding contaminants.

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to mass analysis. In IM-MS, ions are separated based not only on their mass-to-charge ratio but also on their size, shape, and charge as they drift through a gas-filled cell under the influence of a weak electric field. nih.gov This separation is based on the ion's rotationally averaged collision cross-section (CCS), providing structural information about the ion in the gas phase.

For this compound, IM-MS could be particularly useful for distinguishing it from structural isomers. Even if two isomers have the same exact mass, they will likely have different three-dimensional shapes and therefore different drift times and CCS values. nih.gov This technique provides an orthogonal layer of characterization, enhancing confidence in structural assignments. It is especially valuable in the analysis of complex mixtures where chromatographic separation may be incomplete. Studies on other nitroaromatic compounds have demonstrated the utility of ion mobility in separating and identifying isomers. nih.govspiedigitallibrary.org

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups present in a molecule by probing their distinct vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Identifying Key Functional Groups

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of chemical bonds. Each functional group absorbs at a characteristic frequency, making the resulting spectrum a unique molecular "fingerprint." For this compound, the key functional groups—the nitro group (NO₂), the carbon-bromine bond (C-Br), the aromatic quinoxaline core, and carbon-hydrogen (C-H) bonds—exhibit distinct absorption bands.

While specific experimental data for this compound is not extensively reported in publicly available literature, the expected vibrational frequencies can be predicted based on data from analogous compounds like quinolines and other nitro-aromatic derivatives. researchgate.netresearchgate.net The nitro group, for instance, is characterized by strong asymmetric and symmetric stretching vibrations. The C-Br bond typically appears in the fingerprint region of the spectrum. The quinoxaline ring itself gives rise to a series of complex vibrations, including C=C and C=N stretching within the aromatic system.

Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretching | Nitro (NO₂) | 1520 - 1560 | Strong |

| Symmetric Stretching | Nitro (NO₂) | 1340 - 1370 | Strong |

| Aromatic C=C and C=N Stretching | Quinoxaline Ring | 1450 - 1600 | Medium-Strong |

| Aromatic C-H Stretching | Quinoxaline Ring | 3000 - 3100 | Medium-Weak |

| C-Br Stretching | Carbon-Bromine | 500 - 650 | Medium-Strong |

Note: The data in this table is illustrative and based on characteristic ranges for the specified functional groups.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, where the frequency shifts are related to the vibrational energy levels of the molecule. A key difference is the selection rule: FT-IR absorption is strongest for bonds with a significant change in dipole moment, while Raman scattering is more intense for vibrations that cause a change in molecular polarizability.

In this compound, the symmetric stretching vibration of the nitro group is expected to be particularly strong and easily identifiable in the Raman spectrum. Vibrations of the aromatic quinoxaline core, which involve the expansion and contraction of the electron cloud (a significant change in polarizability), also typically produce strong Raman signals. Conversely, asymmetric stretches that are strong in the IR spectrum may be weaker in the Raman spectrum. This complementary nature is crucial for a complete vibrational assignment and structural confirmation. nih.gov

X-Ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.com It provides unambiguous data on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single-Crystal X-Ray Diffraction for Bond Lengths, Angles, and Packing Motifs

Single-crystal X-ray diffraction (SC-XRD) involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. rigaku.com This pattern is directly related to the crystal's internal structure, allowing for the calculation of the exact position of each atom.

For this compound, an SC-XRD analysis would yield precise measurements of all bond lengths (e.g., C-C, C-N, N-O, C-Br) and bond angles. This data confirms the quinoxaline ring's geometry and the spatial orientation of the bromo and nitro substituents. Furthermore, SC-XRD reveals intermolecular interactions and packing motifs. Due to the planar nature of the quinoxaline system, significant π-π stacking interactions between adjacent molecules would be expected, influencing the material's bulk properties.

Illustrative Table of Expected Bond Lengths for this compound from SC-XRD

| Bond | Expected Bond Length (Å) |

|---|---|

| C-Br | ~1.90 |

| C-N (in NO₂) | ~1.48 |

| N-O (in NO₂) | ~1.22 |

| C=N (in ring) | ~1.36 |

| C=C (in ring) | ~1.39 - 1.42 |

Note: The values are typical and based on crystallographic data for similar bromo-nitro-aromatic compounds. Specific values for the title compound would require experimental determination. growingscience.com

Computational Chemistry and Theoretical Investigations of 2 Bromo 8 Nitroquinoxaline

Reaction Mechanism Studies and Transition State Analysis

Theoretical studies on the reaction mechanisms of 2-bromo-8-nitroquinoxaline would provide fundamental insights into its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, which are common for halogenated and nitro-activated aromatic systems.

Computational Elucidation of SNAr Pathways and Energy Barriers

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, where the electron-withdrawing nitro group and the quinoxaline (B1680401) nitrogen atoms activate the aromatic ring for nucleophilic attack, facilitating the displacement of the bromide ion. Computational methods, such as Density Functional Theory (DFT), would be employed to elucidate the mechanistic steps of such reactions.

A typical computational study would involve:

Modeling Reactants and Products: The three-dimensional structures of this compound and potential nucleophiles, as well as the resulting substitution products, would be geometrically optimized.

Locating Transition States: The transition state structure for the SNAr reaction, often involving the formation of a Meisenheimer complex, would be located on the potential energy surface.

Calculating Energy Barriers: The activation energy (energy barrier) for the reaction would be calculated as the energy difference between the reactants and the transition state. This value is crucial for predicting reaction rates.

Such computational analyses for related nitro-activated haloaromatics have provided deep understanding of their reactivity, but no such data is available for this compound.

Understanding Regioselectivity and Stereoselectivity through Theoretical Models

For a molecule like this compound, theoretical models could predict the regioselectivity of nucleophilic attack if there were multiple potential reaction sites. However, in this specific molecule, the bromine at the 2-position is the most likely site for substitution.

Theoretical models would typically involve:

Analysis of Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) to identify electron-deficient (electrophilic) sites prone to nucleophilic attack.

Fukui Function Analysis: Calculating Fukui functions to quantify the reactivity of different atomic sites towards nucleophiles.

Stereoselectivity would be a relevant consideration if the reaction introduced a new chiral center. Theoretical models would be used to predict the preferred stereochemical outcome by calculating the energies of the diastereomeric transition states. No theoretical or experimental studies on the regioselectivity or stereoselectivity of reactions involving this compound have been reported.

Intermolecular Interactions and Crystal Packing Studies

The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound, including its crystal structure, melting point, and solubility. Techniques like Hirshfeld surface analysis are powerful tools for these investigations.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts in the Solid State

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of single-crystal X-ray diffraction data. As no crystal structure for this compound has been deposited in crystallographic databases, a Hirshfeld surface analysis cannot be performed.

If crystallographic data were available, a Hirshfeld surface analysis would typically generate:

dnorm Surfaces: These maps highlight intermolecular contacts shorter than the van der Waals radii, indicating significant interactions.

The table below illustrates the kind of data that would be generated from a Hirshfeld surface analysis for a hypothetical crystal structure of this compound.

| Interaction Type | Percentage Contribution |

| H···H | Data not available |

| Br···H/H···Br | Data not available |

| O···H/H···O | Data not available |

| C···H/H···C | Data not available |

| N···H/H···N | Data not available |

| Br···Br | Data not available |

| C···C | Data not available |

Hydrogen Bonding and Halogen Bonding Interactions in Crystal Lattices

In the solid state, molecules of this compound would likely be held together by a network of intermolecular forces, including hydrogen bonds and halogen bonds.

Hydrogen Bonding: Although the molecule itself does not have strong hydrogen bond donors, C-H···O and C-H···N interactions involving the nitro group and quinoxaline nitrogens as acceptors are possible.

Halogen Bonding: The bromine atom in this compound could act as a halogen bond donor, interacting with Lewis basic sites such as the oxygen atoms of the nitro group or the nitrogen atoms of an adjacent quinoxaline ring.

The existence and geometry of these interactions can only be confirmed through experimental crystallographic studies, which are currently not available for this compound.

Exploration of Research Applications of 2 Bromo 8 Nitroquinoxaline Derivatives

Investigation in Medicinal Chemistry Research (Mechanistic Focus)

Quinoxaline (B1680401) derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The investigation of these compounds often involves a detailed study of their mechanism of action at a molecular level.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of lead compounds. These studies involve the systematic modification of a molecule's structure to understand how these changes affect its biological activity.

For quinoline (B57606) derivatives, which are structurally related to quinoxalines, SAR studies have been conducted to evaluate their anticancer properties. For instance, the introduction of bromo and other substituents on the 8-substituted quinoline core has been shown to influence their antiproliferative activity against various tumor cell lines researchgate.net. While these studies provide insights into the general SAR of related heterocyclic systems, specific SAR studies focused on 2-bromo-8-nitroquinoxaline derivatives are not extensively reported in the available literature. A comprehensive SAR study on this compound would involve synthesizing a library of analogs with variations at the 2- and 8-positions and evaluating their effects on a specific biological target.

Understanding the mechanism by which a compound inhibits an enzyme or a receptor is crucial for rational drug design. Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and irreversible inhibition libretexts.orgnih.gov.

While the broader class of quinoxaline derivatives has been investigated for the inhibition of various enzymes, specific studies detailing the inhibition mechanism of this compound are limited in the reviewed scientific literature. Research on related compounds, such as 8-bromo-9-alkyl adenine derivatives, has shown that the presence of a bromine atom can promote interaction with adenosine receptors nih.gov. This suggests that the bromo substituent in this compound could play a key role in its interaction with biological targets.

Further research would be necessary to elucidate the specific enzymes or receptors that are modulated by this compound and to characterize the precise mechanism of inhibition.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex semanticscholar.org. This method is widely used in drug discovery to understand the binding mode of a ligand to its target protein and to predict its binding affinity nih.gov.

Molecular docking studies have been performed on various nitro-substituted and bromo-substituted heterocyclic compounds to investigate their potential as therapeutic agents. For example, docking studies of nitro benzamide derivatives have been used to understand their anti-inflammatory activity by predicting their binding to the iNOS enzyme nih.gov. Similarly, docking studies of quinazoline derivatives, including those with bromo substitutions, have been used to explore their potential as phosphodiesterase 7 inhibitors frontiersin.org.

While these studies demonstrate the utility of molecular docking for related compounds, specific molecular docking and binding affinity prediction studies for this compound with defined biomolecular targets are not extensively available in the searched literature. Such studies would be valuable in identifying potential protein targets for this compound and in guiding the design of more potent and selective derivatives.

Computational ADME Prediction and Pharmacokinetic Profile Analysis

In the early stages of drug discovery, computational (in silico) methods are essential for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel compounds, thereby reducing the time and cost associated with experimental studies. udhtu.edu.uanih.gov Various online tools and software, such as SwissADME and ADMETlab, are employed to forecast the pharmacokinetic profile of molecules based on their structure. udhtu.edu.uanih.gov For quinoxaline derivatives, these predictions are crucial for assessing their potential as therapeutic agents. nih.govnih.gov

Computational analyses for compounds structurally related to this compound typically evaluate several key parameters. These include physicochemical properties, lipophilicity, and adherence to established drug-likeness rules like Lipinski's rule of five. udhtu.edu.uanih.gov For instance, studies on other heterocyclic compounds predict high gastrointestinal (GI) absorption and potential for blood-brain barrier (BBB) penetration. nih.gov The BOILED-Egg model is often used to visualize predicted GI absorption and BBB permeation. nih.govunina.it Furthermore, interactions with key metabolic enzymes, such as cytochrome P450 isoforms, and transport proteins like P-glycoprotein are assessed to predict the metabolic fate and potential for drug-drug interactions. nih.gov

While specific experimental data for this compound is not extensively published, a predictive profile can be generated using these computational tools based on its chemical structure.

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | ~254 g/mol | Adheres to Lipinski's rule (<500) |

| LogP (Lipophilicity) | Moderate | Influences solubility and membrane permeability |

| H-Bond Acceptors | 4 | Adheres to Lipinski's rule (<10) |

| H-Bond Donors | 0 | Adheres to Lipinski's rule (<5) |

| GI Absorption | High | Predicted to be well-absorbed from the gut |

| BBB Permeant | Yes | May cross the blood-brain barrier |

| P-gp Substrate | No | Not likely to be actively effluxed by P-glycoprotein |

Note: The data in this table is generated for illustrative purposes based on computational models for structurally similar compounds and should be confirmed by experimental validation.

Applications in Materials Science Research

The electron-deficient nature of the quinoxaline ring system makes its derivatives highly attractive for applications in materials science, particularly in organic electronics. nih.gov

Exploration in Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

Quinoxaline derivatives are frequently investigated as electron-transporting materials (ETMs) in organic electronic devices due to their high electron affinities and thermal stability. nih.govresearchgate.net Their structural versatility allows for the fine-tuning of energy levels (HOMO/LUMO) and charge transport properties. nih.gov The introduction of electron-withdrawing groups, such as bromo and nitro substituents, can lower the LUMO energy level, which is a desirable characteristic for efficient electron injection and transport in devices like OLEDs. nih.gov

Research on related compounds has shown that quinoxaline-based materials can serve as hosts for phosphorescent emitters or as fluorescent emitters themselves. researchgate.netnih.gov For example, fluorene-bridged quinoxaline derivatives have been synthesized and used to fabricate efficient blue OLEDs. nih.gov The performance of these materials is directly linked to their molecular structure, which influences their photophysical and electroluminescent properties. nih.gov Derivatives of pyrazinoquinoxaline have also been recognized as versatile building blocks for π-conjugated systems with good semiconductor performance in organic field-effect transistors (OFETs). nih.gov

Development of Fluorescent Probes and Chemosensors

The quinoxaline moiety is a well-established fluorophore, and its derivatives are widely used in the development of chemosensors for detecting various analytes. mdpi.comnih.gov These sensors often operate via mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), leading to a detectable change in fluorescence (e.g., "turn-off" or ratiometric response) upon binding to the target. nih.govresearchgate.net

The functionalization of the quinoxaline core allows for the creation of probes with high selectivity and sensitivity for specific targets. For instance, quinoxaline-based chemosensors have been successfully designed for the detection of:

Metal Cations: Probes have been developed to selectively detect environmentally and biologically important metal ions like Hg²⁺, Cu²⁺, Co²⁺, and Ni²⁺ through distinct colorimetric and fluorescent responses. nih.govresearchgate.net

pH Changes: The basic nitrogen atoms in the quinoxaline ring allow for the design of pH-sensitive probes that exhibit changes in their absorption and emission spectra in response to varying acidity, particularly in acidic media where many other indicators are not effective. mdpi.com

The electron-deficient nature of this compound makes its core susceptible to interaction with electron-rich species, suggesting its potential as a scaffold for developing novel fluorescent probes.

Investigation in Optoelectronic Materials

The properties that make quinoxaline derivatives suitable for OLEDs and sensors also underpin their investigation in the broader field of optoelectronic materials. These materials interact with light and electric fields, making them suitable for a range of applications. The ability to tune their optical and electronic properties through synthetic modification is a key advantage. nih.govresearchgate.net

Quinoxaline derivatives are explored as:

n-type Semiconductors: Their inherent electron-accepting ability makes them candidates for n-type channels in OFETs. nih.gov

Non-Fullerene Acceptors: In organic solar cells (OSCs), quinoxaline-based molecules are being investigated as non-fullerene acceptors, which are crucial components for efficient charge separation. nih.gov

Electrochromic Devices: The reversible redox properties of some quinoxaline derivatives allow them to change color upon the application of an electrical potential, a property utilized in electrochromic devices. nih.gov

The combination of bromo and nitro groups on the quinoxaline core in this compound is expected to enhance its electron-accepting capabilities, making it a promising candidate for these advanced material applications.

Chemical and Biological Probe Development

Beyond simple ion detection, the quinoxaline scaffold is employed to create sophisticated probes for interrogating complex biological systems and processes.

Design of Molecular Probes for Mechanistic Biological Research

The unique photophysical properties of quinoxaline derivatives make them valuable tools for developing molecular probes to study biological mechanisms. Their fluorescence can be sensitive to the local microenvironment, a property known as solvatochromism. This has been exploited to create probes that can report on the polarity of their surroundings. rsc.orgresearchgate.net

For example, the derivative 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX) exhibits full-color solvatochromic fluorescence, with its emission shifting from blue in nonpolar environments to red in aqueous solutions. researchgate.net This characteristic allows it to be used to estimate the polarity of protein binding sites, providing valuable insight into protein structure and function. rsc.org Additionally, the planar structure of the quinoxaline ring system allows for the design of molecules that can act as DNA intercalators, a mechanism relevant to the development of anticancer agents. researchgate.net The design of novel quinoxaline derivatives continues to be a key strategy in the search for potent inhibitors of biological targets like p38α MAP kinase and for understanding mechanisms of cell death such as apoptosis. nih.govnih.gov

Applications in Corrosion Inhibition Mechanisms

Quinoxaline derivatives have emerged as a significant class of corrosion inhibitors, particularly for protecting metals and alloys like mild steel in acidic environments. Their efficacy is primarily attributed to their molecular structure, which includes a nitrogen-containing heterocyclic ring system, aromatic character, and the presence of various functional groups. These features facilitate the adsorption of the molecules onto the metal surface, forming a protective barrier that impedes the corrosive process. The mechanism of inhibition is generally understood to involve the blocking of active corrosion sites through a process of adsorption, which can be influenced by the electronic properties of substituents on the quinoxaline core.

The adsorption process, which is the cornerstone of the inhibition mechanism, involves the interaction between the inhibitor molecule and the metal surface. Quinoxaline derivatives can interact with the metal through the lone pair of electrons on the nitrogen atoms, the π-electrons of the aromatic rings, and the electronic effects of their substituents. This interaction can lead to either physisorption (physical adsorption) or chemisorption (chemical adsorption), or a combination of both. The nature of this adsorption is often described by adsorption isotherms, with the Langmuir isotherm frequently being the best model, suggesting the formation of a monolayer of the inhibitor on the metal surface.

Influence of Bromo and Nitro Substituents

The presence of bromo (–Br) and nitro (–NO₂) groups on the quinoxaline ring system significantly influences the electronic structure of the molecule and, consequently, its interaction with the metal surface.

Research into halogen-substituted quinoxalines has demonstrated their potential as effective corrosion inhibitors. For instance, the compound (E)-3-(5-bromo-2-hydroxystyryl)quinoxalin-2(1H)-one (FR178) has been studied for its ability to protect mild steel in 1.0 M HCl. Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), revealed that FR178 acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process scispace.com. The inhibition efficiency of FR178 was found to increase with concentration, reaching up to 90.9% at 10⁻³ M scispace.com. This is attributed to the formation of a protective adsorbed layer on the steel surface.

Similarly, another bromo-substituted derivative, 3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (BrSQX), was found to be an effective inhibitor, achieving an efficiency of 89% at a concentration of 10⁻³ M in a 1.0 M HCl solution researchgate.net. The adsorption of these bromo-derivatives on the steel surface is described by the Langmuir isotherm, indicating a strong interaction and the formation of a stable protective film researchgate.net.

On the other hand, the nitro group (–NO₂) is a strong electron-withdrawing group. Its effect on the corrosion inhibition performance of quinoxaline derivatives has been investigated by comparing 2-(2,3-dimethoxyphenyl)-1,4-dihydroquinoxaline (HHQ) with its nitro-substituted counterpart, 2-(2,3-dimethoxyphenyl)-6-nitro-1,4-dihydroquinoxaline (NHQ) researchgate.net. The study showed that the presence of the nitro group in NHQ reduced its inhibition efficiency compared to HHQ researchgate.netbohrium.com. This is because the electron-withdrawing nature of the –NO₂ group decreases the electron density on the quinoxaline ring system, which can weaken the molecule's ability to donate electrons to the vacant d-orbitals of the iron atoms on the steel surface. This electron donation is a key component of the chemisorption process that leads to strong inhibitor-metal bonds.

The inhibition mechanism for these derivatives is further elucidated through quantum chemical calculations using Density Functional Theory (DFT). These calculations provide insights into the electronic properties of the inhibitor molecules, such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value indicates a greater tendency to donate electrons, while a lower ELUMO value suggests a greater ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is also a crucial parameter, with a smaller gap generally implying higher reactivity and better inhibition efficiency.

For the nitro-substituted derivative NHQ, the presence of the electron-withdrawing NO₂ group lowers the EHOMO, making it a less effective electron donor compared to HHQ, which correlates with its lower experimental inhibition efficiency researchgate.net. Conversely, halogen substituents like bromine can influence the adsorption process through both their inductive and mesomeric effects, as well as by providing additional active sites for adsorption.

Below are data tables summarizing the research findings for representative bromo- and nitro-substituted quinoxaline derivatives.

Electrochemical Data for Quinoxaline Derivatives

This table presents the electrochemical parameters for selected quinoxaline derivatives as corrosion inhibitors for mild steel in 1.0 M HCl. The data includes inhibitor concentration, charge transfer resistance (Rct), and inhibition efficiency (IE%). An increase in Rct and IE% indicates better corrosion inhibition.

| Derivative | Concentration (M) | Rct (Ω cm²) | IE% | Reference |

| (E)-3-(5-bromo-2-hydroxystyryl)quinoxalin-2(1H)-one (FR178) | 10⁻³ | - | 90.9 | scispace.com |

| 3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (BrSQX) | 10⁻³ | - | 89 | researchgate.net |

| 2-(2,3-dimethoxyphenyl)-6-nitro-1,4-dihydroquinoxaline (NHQ) | 10⁻³ | 158.4 | 88.4 | researchgate.net |

| 2-(2,3-dimethoxyphenyl)-1,4-dihydroquinoxaline (HHQ) | 10⁻³ | 358.4 | 94.9 | researchgate.net |

Note: Rct values are not always reported in the same format across all studies.

Quantum Chemical Parameters for Quinoxaline Derivatives

This table shows the calculated quantum chemical parameters for selected quinoxaline inhibitors. These parameters help to explain the mechanism of inhibition at a molecular level.

| Derivative | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference |

| 2-(2,3-dimethoxyphenyl)-6-nitro-1,4-dihydroquinoxaline (NHQ) | -6.198 | -2.765 | 3.433 | researchgate.net |

| 2-(2,3-dimethoxyphenyl)-1,4-dihydroquinoxaline (HHQ) | -5.485 | -1.341 | 4.144 | researchgate.net |

Future Directions and Emerging Research Perspectives

Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Applications

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the study of molecules like 2-bromo-8-nitroquinoxaline. Machine learning (ML) models are increasingly being used to forecast reaction outcomes, yields, and even to discover new synthetic pathways, thereby reducing the need for extensive trial-and-error experimentation. rjptonline.orgnih.gov

Future research will likely focus on developing bespoke ML models trained on datasets of quinoxaline (B1680401) derivatives. These models could predict the reactivity of the C-Br bond and the nitro group in this compound under various conditions with high accuracy. rjptonline.org By analyzing patterns in vast datasets of chemical reactions, AI can identify the most promising substrates, reagents, and conditions for desired transformations. nih.govarxiv.org This data-driven approach accelerates the design of synthetic routes and the discovery of novel derivatives. arxiv.org For instance, ML algorithms can be trained to predict the biological activity or material properties of hypothetical derivatives, guiding synthetic efforts toward compounds with the highest potential.

Table 1: Conceptual Application of Machine Learning in this compound Research

| ML Model Input | Predicted Output | Potential Impact |

| Structure of this compound, reagents, solvents, temperature | Reaction yield, major product, potential byproducts | Optimization of synthetic routes, reduction of experimental costs. |

| Molecular descriptors of hypothetical derivatives | Predicted biological activity (e.g., antiviral, anticancer), electronic properties | Prioritization of synthetic targets for drug discovery and materials science. |

| Reaction conditions and catalysts | Optimal catalyst choice, predicted reaction rate | Acceleration of reaction development and discovery of efficient synthetic methods. |

Exploration of Novel Catalytic Systems for Sustainable Synthesis of this compound

The synthesis of quinoxaline derivatives is moving towards more sustainable and environmentally benign methods. A key area of future research is the development and application of novel catalytic systems that offer high efficiency, selectivity, and reusability while operating under mild conditions.

Recent studies on quinoxaline synthesis have highlighted several promising catalytic approaches that could be adapted for this compound. These include the use of affordable and accessible metal salts like CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O, which can act as efficient, heterogeneous catalysts in solvents like ethanol (B145695) at room temperature. orientjchem.org Another green approach involves using reusable solid acid catalysts such as Montmorillonite K-10 in water, which simplifies product separation and minimizes waste. nih.gov Palladium-catalyzed hydrogenative annulation reactions represent another sophisticated method for the direct synthesis of the quinoxaline core. rsc.org The development of superparamagnetic acid catalysts also offers a pathway to easy catalyst recovery and reuse, aligning with the principles of green chemistry. researchgate.net

Table 2: Emerging Catalytic Systems for Quinoxaline Synthesis

| Catalyst Type | Example(s) | Solvent/Conditions | Potential Advantages for Sustainable Synthesis |

| Simple Metal Salts | CrCl₂·6H₂O, CuSO₄·5H₂O | Ethanol, Room Temperature | Low cost, high efficiency, mild reaction conditions. orientjchem.org |

| Solid Acid Catalysts | Montmorillonite K-10 | Water | Reusable, environmentally friendly solvent, simple work-up. nih.gov |

| Palladium Catalysts | Palladium-based systems | Varies | High activity, potential for novel reaction pathways like reductive annulation. rsc.org |

| Magnetic Nanocatalysts | Sulfo-anthranilic acid on MnCoFe₂O₄ | Varies | Excellent reusability, easy separation using an external magnet. researchgate.net |

High-Throughput Screening Methodologies for Identifying New Research Applications

High-throughput screening (HTS) is a powerful tool for rapidly evaluating large numbers of chemical compounds for a specific biological activity or physical property. This technology is crucial for accelerating the discovery of new applications for this compound and its derivatives. nih.govdrugtargetreview.com

One innovative HTS method developed specifically for quinoxaline derivatives utilizes microdroplet reactions combined with mass spectrometry. nih.govresearchgate.net This platform allows for the rapid screening of reaction conditions to optimize synthesis in milliseconds, achieving high conversion rates without the need for catalysts. nih.govresearchgate.netnih.gov This technique can be used to quickly generate a diverse library of this compound derivatives for further screening.

Once a library of derivatives is synthesized, HTS assays can be employed to identify "hit" molecules with desired functionalities. researchgate.net For example, these compounds can be screened against panels of cancer cell lines, viral proteases, or other biological targets to uncover potential therapeutic agents. researchgate.netnih.gov Similarly, HTS can be used to evaluate the electroluminescent or semiconducting properties of derivatives for applications in materials science. nih.gov This rapid screening process significantly shortens the timeline for moving from a synthesized compound to a potential lead for drug development or material application.

Development of Multi-Functional this compound Derivatives

The structure of this compound, with its distinct and reactive bromo and nitro functional groups, makes it an ideal scaffold for the development of multi-functional derivatives. These groups serve as chemical handles for introducing a wide range of other moieties, allowing for the fine-tuning of the molecule's properties. The direct C-H functionalization of the quinoxaline core is another powerful strategy for creating novel derivatives with enhanced or entirely new properties. thieme-connect.de

Future research will focus on creating derivatives that combine multiple functionalities within a single molecule. For example, by strategically modifying the this compound core, it may be possible to synthesize compounds that possess both therapeutic and diagnostic properties (theranostics) or combine potent antiviral activity with favorable pharmacokinetic profiles. rsc.orgnih.gov The synthesis of functionalized 3H-pyrrolo-[1,2,3-de] quinoxalines demonstrates a pathway to complex, fused-ring systems with unique properties. nih.gov The inherent electronic characteristics of the quinoxaline ring system also make its derivatives candidates for electroluminescent materials, and functionalization could be used to tune emission wavelengths or improve device efficiency. orientjchem.orgnih.gov

Table 3: Potential Functional Groups for Multi-Functional Derivatives

| Functional Group to Introduce | Potential Resulting Property/Application | Relevant Research Area |

| Pyrrole, Imidazole, or other N-heterocycles | Enhanced antiviral or anticancer activity. researchgate.netrsc.org | Medicinal Chemistry |

| Aryl or Alkynyl groups via cross-coupling | Modified electronic properties for organic electronics. nih.gov | Materials Science |

| Amines and Amides | Improved biological interactions and solubility. thieme-connect.de | Drug Discovery |

| Fluorinated alkyl chains | Increased metabolic stability and bioavailability. thieme-connect.de | Pharmaceutical Sciences |

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-8-nitroquinoxaline, considering functional group compatibility?

- Methodological Answer : The synthesis typically involves sequential halogenation and nitration steps. Bromination of quinoxaline derivatives can be achieved using in a polar aprotic solvent like , followed by nitration with a mixture of concentrated and . Key considerations include reaction temperature (0–5°C for nitration to avoid over-oxidation) and protecting group strategies for adjacent reactive sites. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (, , and if applicable) identifies substituent positions and confirms regioselectivity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s doublet). X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation, as demonstrated for related brominated quinoxalines .

Q. How can researchers assess the purity and stability of this compound under varying pH conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 3–10) at 25°C and 37°C, followed by HPLC analysis to monitor degradation. Use a C18 column with UV detection at 254 nm. Purity is quantified via peak integration, and degradation products are identified using LC-MS. Pre-column derivatization may enhance detection sensitivity for nitro-group-related byproducts .

Advanced Research Questions

Q. How do electronic effects of bromo and nitro substituents influence the reactivity of quinoxaline derivatives in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro group meta-directs electrophilic substitution, while bromine acts as a leaving group in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Density Functional Theory (DFT) calculations can model charge distribution to predict reactivity. Experimentally, screen catalysts (, ) and bases (, ) to optimize yields. Monitor reaction progress via -NMR for intermediate trapping .

Q. How to design structure-activity relationship (SAR) studies for antitumor activity in this compound derivatives?

- Methodological Answer : Synthesize analogues with modifications at C-2 (bromine replacement) and C-8 (nitro reduction or substitution). Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC values to identify critical substituents. Pair in vitro data with molecular docking studies targeting kinases (e.g., EGFR) to correlate electronic/steric effects with binding affinity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time) or compound purity. Standardize testing protocols across labs (e.g., ATP-based viability assays, 48-hour exposure). Validate purity via -NMR (integrating non-overlapping peaks) and elemental analysis. Cross-reference cytotoxicity with independent datasets (e.g., NCI-60 screening) to confirm trends .

Data Presentation and Reproducibility

Q. What guidelines ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry’s experimental guidelines:

- Report detailed reaction conditions (solvent volume, molar ratios, temperature gradients).

- Include spectral data (NMR shifts, coupling constants) in tabular format.

- Provide crystallographic data (CCDC number) if available.